N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-5-8-18(9-6-16)24-27-20-11-12-28(3)14-19(20)25(31)29(24)15-23(30)26-21-13-17(2)7-10-22(21)32-4/h5-10,13H,11-12,14-15H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFOFBVAHTDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrido-pyrimidinone core distinguishes it from other pyrimidine derivatives. Below is a comparative analysis of its structural analogs:
Physicochemical Properties
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., dichloro in Compound 5.6) .
- Methyl groups (e.g., 6-methyl in the target) improve metabolic stability by blocking cytochrome P450 oxidation .
Thioether-linked pyrimidines (Compounds 5.6, 5.15) show higher selectivity for fungal targets .
Analytical Characterization :
- LC-MS and ^1^H-NMR (e.g., δ 10.06 for NH in Compound 12 ) are critical for confirming acetamide regiochemistry.
Q & A
Basic Synthesis: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions (e.g., using NaOH or K₂CO₃) to introduce aryl or heterocyclic groups .
- Reduction steps with agents like iron powder in acidic media to generate intermediates such as aniline derivatives .
- Condensation reactions with cyanoacetic acid or acetamide precursors, facilitated by condensing agents (e.g., DCC or EDCI) .
Key solvents include dimethylformamide (DMF) or dichloromethane, with reaction temperatures ranging from room temperature to reflux .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (-40°C to 0°C) minimize side reactions during sensitive steps like cyclization .
- Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., TMSOTf) to enhance regioselectivity in heterocycle formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents aid in crystallization .
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress to terminate at optimal conversion .
Basic Characterization: Which analytical techniques confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Characterization: How to resolve contradictions in spectral data?
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
- 2D NMR : COSY and HSQC correlate overlapping proton signals, particularly in crowded aromatic regions .
- Purity assessment : Use HPLC with UV/Vis detection to identify impurities affecting spectral clarity .
Biological Activity (Basic): What in vitro assays evaluate this compound’s bioactivity?
- Cell viability assays (MTT or resazurin) screen for cytotoxicity in cancer cell lines .
- Enzyme inhibition assays : Fluorescence-based kits measure activity against kinases or proteases .
- Antimicrobial testing : Broth microdilution determines MIC values against bacterial/fungal strains .
Biological Activity (Advanced): How to elucidate mechanisms of action?
- Transcriptomics/proteomics : RNA-seq or SILAC identify dysregulated pathways (e.g., apoptosis or inflammation) .
- Molecular docking : Simulations predict binding affinities to targets like EGFR or COX-2 .
- In vivo models : Xenograft mice assess tumor suppression efficacy and pharmacokinetics .
Data Contradictions: How to address discrepancies in reported biological activities?
- Batch variability : Ensure consistent purity (>95% by HPLC) and storage conditions (e.g., desiccated at -20°C) .
- Assay conditions : Standardize cell culture media, incubation times, and positive controls across studies .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
Structure-Activity Relationship (SAR) Studies: How to design analogs for improved potency?
- Substituent variation : Replace methoxy groups with halogens or electron-withdrawing groups to modulate lipophilicity .
- Scaffold hopping : Introduce fused rings (e.g., pyrazolo[4,3-d]pyrimidine) to enhance target engagement .
- Bioisosteric replacement : Swap acetamide with sulfonamide to improve metabolic stability .
Pharmacokinetics (Basic): How to determine solubility and logP?
- Shake-flask method : Measure aqueous solubility at physiological pH (7.4) .
- HPLC-based logP : Compare retention times with standards of known hydrophobicity .
- PAMPA assay : Predicts blood-brain barrier permeability using artificial membranes .
Pharmacokinetics (Advanced): How to assess metabolic stability?
- Liver microsomal assays : Quantify remaining compound after incubation with CYP450 enzymes .
- Metabolite profiling : LC-MS/MS identifies oxidation or glucuronidation products .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis measure free vs. bound fractions .
Handling/Storage (Basic): What precautions ensure compound stability?
- Storage : Lyophilized powder at -20°C under argon prevents hydrolysis/oxidation .
- Handling : Use gloveboxes for hygroscopic intermediates; avoid prolonged light exposure .
Handling/Storage (Advanced): How to study long-term stability under varying conditions?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), or UV light, then analyze by HPLC .
- Accelerated stability testing : Monitor degradation kinetics at elevated temperatures (Arrhenius modeling) .
Interdisciplinary Applications (Basic): What non-pharmacological uses exist?
- Chemical biology : Photoaffinity probes for target identification .
- Material science : Fluorescent tags for imaging nanoparticles .
Interdisciplinary Applications (Advanced): Can this compound be integrated into drug delivery systems?
- Nanoparticle conjugation : Covalent linkage to PEGylated liposomes enhances tumor targeting .
- Prodrug design : Esterase-cleavable moieties enable controlled release in specific tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
